(3R)-3-acetamidobutanoic acid
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Overview
Description
(3R)-3-acetamidobutanoic acid is an organic compound with the molecular formula C6H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-acetamidobutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as ®-3-hydroxybutanoic acid.
Acetylation: The hydroxyl group of ®-3-hydroxybutanoic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Amidation: The acetylated product is then subjected to amidation using ammonia or an amine to form the acetamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Biocatalysis: Utilizing enzymes to catalyze specific reactions, ensuring high enantioselectivity and yield.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-acetamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(3R)-3-acetamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-acetamidobutanoic acid: The enantiomer of (3R)-3-acetamidobutanoic acid, differing in its three-dimensional arrangement.
(3R)-3-hydroxybutanoic acid: A precursor in the synthesis of this compound.
(3R)-3-aminobutanoic acid: A related compound with an amine group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields.
Biological Activity
(3R)-3-Acetamidobutanoic acid, also known as 4-acetamidobutanoic acid, is a derivative of gamma-aminobutyric acid (GABA) and plays a significant role in various biological processes. This compound is involved in the metabolism of amino acids and is recognized for its potential therapeutic applications, particularly in neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including metabolic pathways, therapeutic effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₅H₁₃NO₃
- Molecular Weight : 129.17 g/mol
- Solubility : Soluble in water
Metabolic Pathways
This compound is primarily synthesized through the metabolism of amino groups and is a product of the urea cycle. It is produced via the action of various enzymes, including aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to acids:
Enzyme | Reaction |
---|---|
ALDH9A1 | N4-Acetylaminobutanal + NAD + H₂O → 4-Acetamidobutanoic acid + NADH + H⁺ |
ALDH7A1 | N4-Acetylaminobutanal + NAD + H₂O → 4-Acetamidobutanoic acid + NADH + H⁺ |
These reactions highlight the role of this compound in the detoxification processes and its significance as a biomarker for dietary intake from sources such as Rubus species and cassava .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It acts as a GABA analog, influencing neurotransmission and potentially alleviating symptoms associated with neurological disorders such as epilepsy and anxiety. The compound's ability to modulate GABAergic signaling pathways suggests its therapeutic potential in treating conditions characterized by excitotoxicity .
Antioxidant Properties
The compound has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects. By reducing oxidative stress, this compound can help protect neuronal cells from damage caused by free radicals .
Case Studies and Clinical Research
Several studies have explored the effects of this compound in clinical settings:
- Cognitive Function Improvement : A study investigated the impact of this compound on cognitive function in patients with mild cognitive impairment. Results indicated significant improvements in memory and attention compared to control groups .
- Depression Treatment : In animal models, this compound demonstrated antidepressant-like effects by modulating neurotransmitter levels and enhancing mood-related behaviors .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound | Mechanism of Action | Therapeutic Uses |
---|---|---|
GABA | Inhibitory neurotransmitter | Anxiety, epilepsy |
Baclofen | GABA_B receptor agonist | Muscle spasticity |
Phenibut | GABA_B receptor agonist | Anxiety, sleep disorders |
This comparison highlights that while this compound shares similarities with GABA and other derivatives, its unique structural characteristics may confer distinct pharmacological properties.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3R)-3-acetamidobutanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m1/s1 |
InChI Key |
GONZZHIQIZBCNK-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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